2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable diketone under acidic conditions to form the chromenone core. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in a solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methoxy groups under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a dihydro derivative.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular damage.
Medicine: Its potential anticancer and anti-inflammatory activities are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-hydroxy-7-methyl-4H-chromen-4-one can be compared with other flavonoids and phenolic compounds:
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the chromenone core.
2-(3,4-Dimethoxyphenyl)ethylamine: Another related compound with a simpler structure, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combination of the chromenone core with methoxy and hydroxyl groups, which contribute to its diverse biological activities.
Properties
CAS No. |
70460-22-9 |
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Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methylchromen-4-one |
InChI |
InChI=1S/C18H16O5/c1-10-6-12(19)18-13(20)9-15(23-17(18)7-10)11-4-5-14(21-2)16(8-11)22-3/h4-9,19H,1-3H3 |
InChI Key |
KWEKJLXMURGVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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